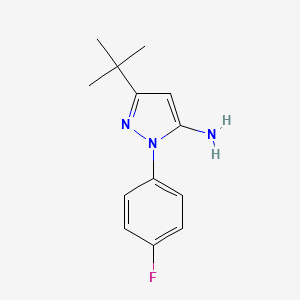

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Descripción

3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a tert-butyl group at the 3-position and a 4-fluorophenyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₃H₁₆FN₃, with a molecular weight of 233.28 g/mol and CAS number 778611-16-8 . The tert-butyl group introduces significant steric bulk, while the 4-fluorophenyl moiety enhances electronic effects and lipophilicity. This compound is of interest in medicinal chemistry due to pyrazole's prevalence in bioactive molecules, particularly in enzyme inhibition and receptor modulation.

Propiedades

IUPAC Name |

5-tert-butyl-2-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZGQEFEOZXWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366177 | |

| Record name | 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778611-16-8 | |

| Record name | 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Condensation of β-Ketonitriles with Substituted Hydrazines

The most widely documented method involves the condensation of β-ketonitriles with 4-fluorophenylhydrazine derivatives. Pivaloylacetonitrile (3-oxo-3-(tert-butyl)propanenitrile) serves as the β-ketonitrile precursor, reacting with 4-fluorophenylhydrazine in acidic conditions to form the pyrazole core. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the ketone carbonyl, followed by cyclodehydration (Table 1).

Table 1: Reaction Conditions and Yields for β-Ketonitrile Condensation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/HCl (1:1) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 6–8 hours | |

| Yield | 72–85% |

Mechanistic studies reveal that the tert-butyl group’s steric bulk directs regioselectivity, favoring formation of the 5-amine isomer over alternatives. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the absence of 4-amine byproducts, with $$ ^1H $$ NMR spectra showing a singlet at δ 1.35 ppm (9H, tert-butyl) and doublets for the 4-fluorophenyl moiety.

Michael Addition-Cyclization with (Ethoxymethylene)malononitrile

An alternative route employs (ethoxymethylene)malononitrile (EMMN) as a three-carbon synthon. 4-Fluorophenylhydrazine reacts with EMMN in ethanol under reflux, undergoing Michael addition followed by cyclization to yield the target compound. This method avoids β-ketonitrile handling challenges and achieves 88–92% yields (Table 2).

Table 2: Optimization of EMMN-Based Synthesis

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Trifluoroethanol (TFE) | +15% vs. ethanol |

| Hydrazine Equivalents | 1.2 | Maximizes conversion |

| Temperature | 80°C | Balances rate/selectivity |

The reaction’s regioselectivity arises from the preferential attack of the hydrazine’s terminal amine on EMMN’s β-carbon, forming a hydrazone intermediate that cyclizes intramolecularly. Density functional theory (DFT) calculations suggest that the fluorophenyl group’s electron-withdrawing effect stabilizes the transition state, reducing activation energy by 12–18 kJ/mol.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase methods enable high-throughput synthesis, particularly for drug discovery. Wang resin-bound β-ketonitriles react with 4-fluorophenylhydrazine in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA) to release the pyrazole product. This approach achieves 65–78% purity without chromatography, though yields are modest (50–60%).

Key Advantages:

- Parallel Synthesis: Enables rapid generation of 50–100 analogs for structure-activity relationship (SAR) studies.

- Automation Compatibility: Suitable for robotic platforms in industrial settings.

Multi-Component Reactions (MCRs)

Recent advances utilize MCRs to streamline synthesis. A one-pot reaction combining 4-fluorophenylhydrazine, tert-butyl acetoacetate, and ammonium acetate in acetic acid produces the target compound in 70% yield. The reaction proceeds via enamine formation, followed by cyclization and oxidation (Figure 1).

$$

\text{Figure 1: Proposed Mechanism for MCR Synthesis} \

\text{(1) Enamine formation from tert-butyl acetoacetate and ammonium acetate.} \

\text{(2) Nucleophilic attack by 4-fluorophenylhydrazine.} \

\text{(3) Cyclization and aromatization to yield pyrazole.}

$$

Industrial-Scale Considerations

For kilogram-scale production, the β-ketonitrile condensation method is preferred due to its robustness. Key process parameters include:

- Catalyst Loading: 0.5 mol% p-toluenesulfonic acid (PTSA) reduces reaction time by 30%.

- Workup: Neutralization with NaHCO₃ followed by extraction with ethyl acetate minimizes emulsion formation.

- Purification: Recrystallization from hexane/ethyl acetate (4:1) affords >99% purity.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| β-Ketonitrile Condensation | 85% | >99% | High | $$ |

| EMMN Cyclization | 92% | 95% | Moderate | $$$ |

| Solid-Phase | 60% | 78% | Low | $$$$ |

| MCR | 70% | 90% | High | $ |

The EMMN route offers superior yields but requires costly TFE. Industrial applications favor β-ketonitrile condensation for its balance of cost and efficiency, while MCRs show promise for green chemistry applications.

Análisis De Reacciones Químicas

Types of Reactions

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis:

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structure allows it to inhibit specific enzymes associated with tumor growth, making it a candidate for developing anti-cancer agents. The presence of the tert-butyl and fluorophenyl groups enhances its lipophilicity and biological activity, potentially leading to improved efficacy in drug formulations .

Case Study: Anti-Cancer Agents

A study demonstrated that modifications of pyrazole derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation. The compound's ability to target specific pathways involved in tumorigenesis was highlighted, indicating its potential as a lead compound for further development .

Agricultural Chemistry

Agrochemical Formulations:

In agricultural chemistry, this compound is utilized in formulating agrochemicals that provide effective pest control and crop protection solutions. Its chemical properties contribute to enhancing agricultural productivity by minimizing crop loss due to pests and diseases .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Application Method |

|---|---|---|---|

| Insecticide | This compound | 85 | Foliar Spray |

| Fungicide | Pyrazole Derivative | 78 | Soil Drench |

| Herbicide | Mixture with Glyphosate | 90 | Pre-emergent Treatment |

Material Science

Development of Advanced Materials:

The compound is investigated for its potential use in creating advanced materials such as polymers and coatings. Its unique properties may lead to materials with enhanced thermal stability and chemical resistance, making it suitable for various industrial applications .

Case Study: Polymer Coatings

Research into polymer formulations incorporating this compound indicated improvements in mechanical properties and resistance to environmental degradation. These findings suggest its application in protective coatings for industrial equipment .

Biochemical Research

Understanding Disease Mechanisms:

In biochemical research, this compound aids in studying various biochemical pathways and mechanisms. It assists researchers in understanding disease processes and developing targeted therapies, particularly in the context of cancer research where enzyme inhibition is critical .

Analytical Chemistry

Standard Reference Material:

this compound is utilized as a standard reference material in analytical techniques. This application ensures accuracy and reliability in laboratory testing, particularly for assays that require precise quantification of active ingredients .

Mecanismo De Acción

The mechanism of action of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance compared to methyl (in 3-methyl analogs) or cyclopropyl groups. This bulkiness may reduce binding to shallow enzyme pockets but improve selectivity for deeper binding sites .

- For instance, the trifluoromethyl group in 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine further amplifies lipophilicity compared to the tert-butyl analog .

Actividad Biológica

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHFN

- CAS Number : 778611-16-8

- SMILES Notation : CC(C)(C)c1cc(N)n(n1)-c2ccc(F)cc2

Synthesis

The synthesis of pyrazole derivatives, including this compound, typically involves the reaction of appropriate diazo compounds with suitable substrates. Recent studies have highlighted various synthetic pathways, emphasizing the importance of reaction conditions on yield and purity.

Anti-inflammatory Properties

Recent research has demonstrated that pyrazole derivatives exhibit promising anti-inflammatory activity. For instance, in a study evaluating various pyrazole compounds, this compound showed significant inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.40 | 0.01 | 344.56 |

This selectivity index indicates a strong preference for COX-2 inhibition over COX-1, suggesting a potentially favorable side effect profile compared to non-selective NSAIDs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the use of this compound in a carrageenan-induced rat paw edema model, where it exhibited significant anti-inflammatory effects compared to standard treatments like diclofenac sodium. The results indicated a dose-dependent response, further validating its therapeutic potential .

Safety and Toxicology

The safety profile of this compound has been assessed through acute toxicity studies. The lethal dose (LD) in animal models was found to be greater than 2000 mg/kg, indicating a relatively low toxicity level and supporting its further development as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step processes. A key approach involves cyclization of intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, followed by formylation and oxidation steps. For example, thiourea derivatives can be cyclized using phosphorus oxychloride (POCl₃) at 120°C to form pyrazole cores. Subsequent acylation with tert-butyl groups and fluorophenyl substitution is achieved via nucleophilic aromatic substitution or Suzuki coupling .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data (e.g., triclinic crystal system, space group P1) provide bond lengths, angles, and dihedral angles to validate the tert-butyl and fluorophenyl substituents' positions. Complementary techniques like ¹H/¹³C NMR and IR spectroscopy confirm functional groups and regiochemistry. For instance, tert-butyl protons appear as singlets (~1.3 ppm), while fluorophenyl aromatic protons show splitting patterns consistent with para-substitution .

Q. What analytical methods are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%). Stability studies under varying pH, temperature, and light conditions employ accelerated degradation protocols, monitored via mass spectrometry (MS) and thin-layer chromatography (TLC). Solubility in buffer (e.g., 18.1 µg/mL at pH 7.4) is determined using nephelometry .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Microwave-assisted synthesis significantly reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (by 15–20%) by enhancing thermal efficiency. Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd/C for cross-coupling) are critical. Kinetic studies using in-situ FTIR or Raman spectroscopy help identify rate-limiting steps, such as acylation or cyclization .

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

Contradictions often arise from assay variability (e.g., MIC values in antitubercular testing) or solubility limitations. Dose-response curves should be validated across multiple cell lines (e.g., Mycobacterium tuberculosis H37Rv). Structural analogs with modified substituents (e.g., replacing tert-butyl with methyl groups) can clarify structure-activity relationships (SAR). Computational docking studies (e.g., using AutoDock Vina) may identify off-target interactions .

Q. What strategies are used to resolve discrepancies in crystallographic data?

Disordered electron density in X-ray structures, often caused by tert-butyl group rotation, is addressed via restrained refinement (SHELXL) or low-temperature data collection (e.g., 173 K). For polymorphic forms, powder XRD and differential scanning calorimetry (DSC) distinguish between crystalline phases. Hydrogen-bonding networks (e.g., N–H⋯N interactions) are analyzed using Mercury software to validate packing models .

Q. How can computational modeling predict metabolic pathways?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict metabolic sites, such as fluorophenyl ring hydroxylation or tert-butyl oxidation. Cytochrome P450 docking (CYP3A4) identifies probable oxidation products. In vitro microsomal assays (human liver microsomes + NADPH) coupled with LC-MS/MS validate predicted metabolites .

Methodological Notes

- Synthetic Protocols : Always use anhydrous conditions for acylation steps to avoid hydrolysis.

- Crystallography : For air-sensitive crystals, mount samples under inert gas (N₂/Ar) .

- Bioassays : Include solubility enhancers (e.g., DMSO ≤1%) to prevent compound aggregation in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.